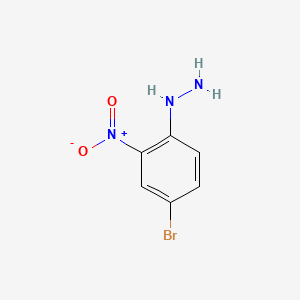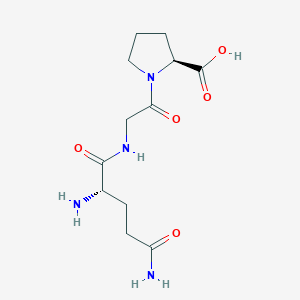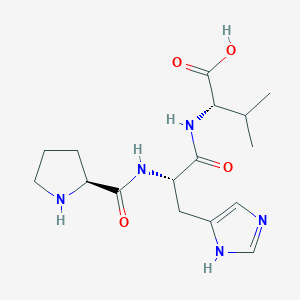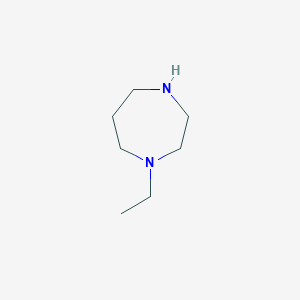
4-Bromo-2-nitrophenylhydrazine
Vue d'ensemble
Description
4-Bromo-2-nitrophenylhydrazine is an organic compound with the molecular formula C6H6BrN3O2 It is a derivative of phenylhydrazine, characterized by the presence of a bromine atom at the 4-position and a nitro group at the 2-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrophenylhydrazine can be synthesized through a multi-step process starting from 4-bromo-1-fluoro-2-nitrobenzene. The synthesis involves the following steps :
- Dissolve 4-bromo-1-fluoro-2-nitrobenzene in ethanol.
- Cool the solution using an ice bath.
- Add hydrazine hydrate dropwise to the solution.
- Stir the mixture at room temperature overnight.
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the diazotization of arylamine followed by reduction. The process includes the following steps :
- Arylamine undergoes diazotization to form a diazonium salt.
- The diazonium salt is then reduced using sodium metabisulfite under controlled temperature (10-35°C) and pH (7) conditions.
- The product is purified and dried to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrazine hydrate and sodium metabisulfite.
Substitution: Reagents such as isopropenylmagnesium bromide can be used for substitution reactions.
Major Products:
- Reduction of the nitro group yields 4-bromo-2-aminophenylhydrazine.
- Substitution reactions can produce various substituted phenylhydrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-nitrophenylhydrazine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-bromo-2-nitrophenylhydrazine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the bromine atom can participate in substitution reactions. These interactions enable the compound to modify proteins and other biomolecules, making it useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-nitrophenylhydrazine
- 4-Bromo-2-aminophenylhydrazine
- 4-Bromo-2-nitroaniline
Comparison: 4-Bromo-2-nitrophenylhydrazine is unique due to the presence of both a bromine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .
Propriétés
IUPAC Name |
(4-bromo-2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMLHCYLAJHQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420678 | |
| Record name | 4-Bromo-2-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59488-34-5 | |
| Record name | 4-Bromo-2-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)
![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)







